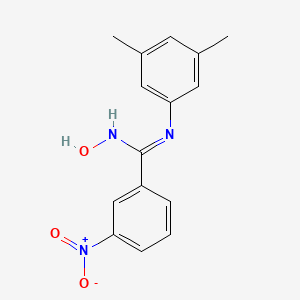

N-(3,5-dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

Description

N-(3,5-Dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide is a synthetic organic compound characterized by a carboximidamide backbone functionalized with a nitro group at the 3-position of the benzene ring and an N-(3,5-dimethylphenyl) substituent.

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-hydroxy-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-10-6-11(2)8-13(7-10)16-15(17-19)12-4-3-5-14(9-12)18(20)21/h3-9,19H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPUVZWTGDOJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide typically involves the reaction of 3,5-dimethylaniline with 3-nitrobenzoyl chloride under basic conditions to form the corresponding amide. This intermediate is then treated with hydroxylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

2.3. Solid-State and Physicochemical Properties

- Crystal Packing : Evidence from N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide shows that meta-substituted aryl groups induce distinct crystal geometries. The target compound’s nitro group may further alter packing efficiency and solubility compared to methyl or chloro analogs .

- Solubility: The hydroxy group may enhance aqueous solubility relative to non-hydroxylated analogs, though the nitro group’s hydrophobicity could counterbalance this .

2.4. Mechanistic Implications

- Metal Chelation : The N'-hydroxy group could act as a chelator for transition metals (e.g., Fe³⁺, Cu²⁺), similar to hydroxamic acids used in antioxidant therapies .

Biological Activity

N-(3,5-dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide is a chemical compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H15N3O3

- Molecular Weight : 273.30 g/mol

- CAS Number : 3740144

N-(3,5-dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide exhibits biological activity through various mechanisms, including:

- Inhibition of Enzymatic Pathways : This compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. Studies indicate that it may interfere with the WNT/β-catenin signaling pathway, which is crucial for cellular processes and is often dysregulated in cancer .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has demonstrated that N-(3,5-dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide can inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25.0 | Inhibition of WNT signaling |

| Caco-2 (Colon) | 20.6 | Induction of apoptosis |

| MCF-7 (Breast) | 30.0 | Cell cycle arrest |

Antimicrobial Activity

The compound's antimicrobial efficacy was evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Studies

- Study on Anticancer Properties : A recent study investigated the effects of N-(3,5-dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide on A549 cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound .

- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties against drug-resistant strains. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.